molecular formula C12H17NO2 B7875072 2-Methyl-4-(oxan-4-yloxy)aniline

2-Methyl-4-(oxan-4-yloxy)aniline

Cat. No.: B7875072
M. Wt: 207.27 g/mol
InChI Key: GZGZQYUGLQBHSU-UHFFFAOYSA-N
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Description

2-Methyl-4-(oxan-4-yloxy)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methyl group at the second position and an oxan-4-yloxy group at the fourth position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(oxan-4-yloxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-methyl-4-nitroaniline with oxan-4-ol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration of 2-methylaniline followed by reduction to obtain the corresponding amine. The oxan-4-yloxy group can then be introduced through a nucleophilic substitution reaction under optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(oxan-4-yloxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Various electrophiles in the presence of catalysts or bases.

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced amines, and various substituted aniline derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

2-Methyl-4-(oxan-4-yloxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(oxan-4-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The oxan-4-yloxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific combination of substituents on the aniline ring, which can influence its chemical reactivity and biological activity. The oxan-4-yloxy group provides distinct steric and electronic properties compared to other alkoxy groups, potentially leading to different interactions and applications .

Properties

IUPAC Name

2-methyl-4-(oxan-4-yloxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9-8-11(2-3-12(9)13)15-10-4-6-14-7-5-10/h2-3,8,10H,4-7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGZQYUGLQBHSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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